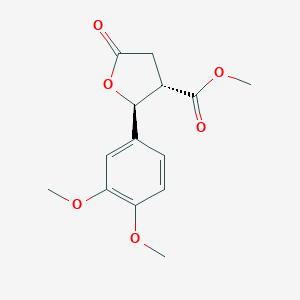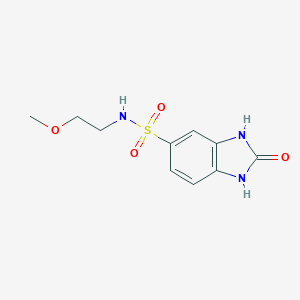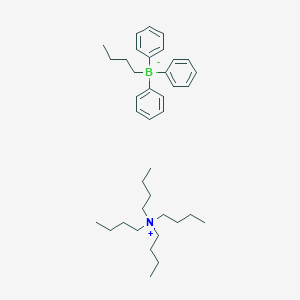![molecular formula C13H19NO3 B220994 N-[1-(hydroxymethyl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B220994.png)
N-[1-(hydroxymethyl)propyl]-2-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(hydroxymethyl)propyl]-2-(4-methoxyphenyl)acetamide, also known as PMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.
Mécanisme D'action
N-[1-(hydroxymethyl)propyl]-2-(4-methoxyphenyl)acetamide is a nucleotide analogue that works by mimicking the structure of the natural nucleotides that are used by the viral enzyme reverse transcriptase. When the virus attempts to replicate, N-[1-(hydroxymethyl)propyl]-2-(4-methoxyphenyl)acetamide is incorporated into the viral DNA, which prevents further replication.
Biochemical and Physiological Effects:
N-[1-(hydroxymethyl)propyl]-2-(4-methoxyphenyl)acetamide has been shown to have a low toxicity profile and is well-tolerated in animal studies. It is rapidly absorbed and distributed throughout the body, with high concentrations found in the liver and kidneys. N-[1-(hydroxymethyl)propyl]-2-(4-methoxyphenyl)acetamide has been shown to have a long half-life, which makes it an attractive candidate for use as an antiviral agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(hydroxymethyl)propyl]-2-(4-methoxyphenyl)acetamide has several advantages for use in lab experiments. It has a low toxicity profile, is well-tolerated in animals, and has a long half-life. However, N-[1-(hydroxymethyl)propyl]-2-(4-methoxyphenyl)acetamide can be difficult to synthesize, which limits its availability for research purposes.
Orientations Futures
There are several future directions for research on N-[1-(hydroxymethyl)propyl]-2-(4-methoxyphenyl)acetamide. One area of interest is the development of new antiviral agents based on the structure of N-[1-(hydroxymethyl)propyl]-2-(4-methoxyphenyl)acetamide. Another area of interest is the use of N-[1-(hydroxymethyl)propyl]-2-(4-methoxyphenyl)acetamide in combination with other antiviral agents to improve their effectiveness. Additionally, N-[1-(hydroxymethyl)propyl]-2-(4-methoxyphenyl)acetamide has potential applications in the treatment of other diseases, such as cancer, and further research is needed to explore these possibilities.
Méthodes De Synthèse
N-[1-(hydroxymethyl)propyl]-2-(4-methoxyphenyl)acetamide can be synthesized through a multi-step process starting from 4-methoxybenzaldehyde. The first step involves the conversion of 4-methoxybenzaldehyde to 4-methoxyphenylacetone through a Grignard reaction. The second step involves the reduction of 4-methoxyphenylacetone to 4-methoxyamphetamine using sodium borohydride. The final step involves the conversion of 4-methoxyamphetamine to N-[1-(hydroxymethyl)propyl]-2-(4-methoxyphenyl)acetamide through a reaction with hydroxymethylpropylamine.
Applications De Recherche Scientifique
N-[1-(hydroxymethyl)propyl]-2-(4-methoxyphenyl)acetamide has been extensively studied for its potential use as an antiviral agent. It has been found to inhibit the replication of several viruses, including HIV, hepatitis B, and hepatitis C. N-[1-(hydroxymethyl)propyl]-2-(4-methoxyphenyl)acetamide works by blocking the activity of the viral enzyme reverse transcriptase, which is necessary for the replication of the virus.
Propriétés
Formule moléculaire |
C13H19NO3 |
|---|---|
Poids moléculaire |
237.29 g/mol |
Nom IUPAC |
N-(1-hydroxybutan-2-yl)-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C13H19NO3/c1-3-11(9-15)14-13(16)8-10-4-6-12(17-2)7-5-10/h4-7,11,15H,3,8-9H2,1-2H3,(H,14,16) |
Clé InChI |
STHFONKILDHMDY-UHFFFAOYSA-N |
SMILES |
CCC(CO)NC(=O)CC1=CC=C(C=C1)OC |
SMILES canonique |
CCC(CO)NC(=O)CC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium](/img/structure/B220938.png)





![N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide](/img/structure/B220977.png)

![2-[(2-ethoxyethyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B220983.png)
![(9E,12E)-2-Ethyl-3,16-dioxatricyclo[12.4.0.015,17]octadeca-9,12-dien-4-one](/img/structure/B220991.png)
![Ethyl {1-[1-(hydroxymethyl)propyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonylcarbamate](/img/structure/B221002.png)

![4-amino-N'-[(E)-(2-methoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B221010.png)